molecular formula C21H26N2O4 B3462886 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE

Cat. No.: B3462886
M. Wt: 370.4 g/mol
InChI Key: VORNTOAJTHVMDF-UHFFFAOYSA-N
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Description

This piperazine derivative features two distinct aromatic substituents: a 1,3-benzodioxole moiety and a 3,4-dimethoxyphenyl group. The benzodioxole group is associated with enhanced lipophilicity and metabolic stability, while the dimethoxyphenyl substituent may contribute to receptor binding affinity, particularly in the central nervous system (CNS) .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-24-18-5-3-16(11-20(18)25-2)13-22-7-9-23(10-8-22)14-17-4-6-19-21(12-17)27-15-26-19/h3-6,11-12H,7-10,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORNTOAJTHVMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxol Group: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxol ring.

    Attachment to Piperazine: The benzodioxol group is then attached to the piperazine ring through a nucleophilic substitution reaction.

    Introduction of the Dimethoxyphenyl Group: The final step involves the reaction of the intermediate compound with 3,4-dimethoxybenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name / ID Molecular Formula Molar Mass (Da) Key Substituents Physicochemical Notes
1-[(2H-1,3-Benzodioxol-5-yl)Methyl]-4-[(3,4-Dimethoxyphenyl)Methyl]Piperazine C₂₀H₂₂N₂O₅ 370.40* Benzodioxole, 3,4-dimethoxyphenyl High lipophilicity; potential CNS activity
1-[(2H-1,3-Benzodioxol-5-yl)Methyl]-4-[(3-Nitrophenyl)Methyl]Piperazine (oxalic acid salt) C₁₉H₁₉N₃O₆ (base) 385.37 Benzodioxole, 3-nitrophenyl Electron-withdrawing nitro group; lower solubility vs. methoxy analog
1-(Cyclohexylmethyl)-4-[(2E)-3-(Naphthalen-2-yl)But-2-en-1-yl]Piperazine (RA [3,2]) C₂₆H₃₂N₂ 380.55 Cyclohexylmethyl, naphthalenyl 95% purity; moderate yield (53%)
1-[(3-Thien-2-yl-1,2,4-Oxadiazol-5-yl)Methyl]Piperazine C₁₁H₁₄N₄OS 250.32 Thienyl-oxadiazole Compact structure; lower molecular weight
1-{[5-(2-Chlorophenyl)-1,2-Oxazol-3-yl]Methyl}-4-(Diphenylmethyl)Piperazine C₂₇H₂₆ClN₃O 443.97 Chlorophenyl-isoxazolyl, diphenylmethyl High molar mass; halogen enhances stability

*Estimated based on structural analogs.

Biological Activity

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a benzodioxole group and a dimethoxyphenyl moiety. The synthesis typically involves multi-step reactions:

  • Formation of the Benzodioxole Intermediate : Reaction of catechol with formaldehyde under acidic conditions.
  • Synthesis of the Piperazine Derivative : Benzodioxole intermediate reacts with piperazine.
  • Final Product Formation : The piperazine derivative is alkylated with a dimethoxyphenyl compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes involved in critical biochemical pathways. The benzodioxole moiety is known to exhibit affinity for serotonin receptors, while the piperazine structure may enhance its pharmacological properties.

Pharmacological Properties

  • Neuropharmacological Effects : Studies indicate that the compound may act as a serotonin receptor modulator, potentially influencing mood and anxiety disorders.
  • Anticancer Activity : Preliminary research suggests that it may inhibit certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be relevant in treating metabolic disorders.

Case Studies and Research Findings

StudyFindingsReference
Study on Serotonin ReceptorsDemonstrated binding affinity to 5-HT receptors, suggesting potential use in mood disorders.
Anticancer ActivityShowed significant cytotoxicity against breast cancer cell lines in vitro.
Enzyme Inhibition AssaysInhibited key enzymes involved in metabolic pathways, indicating potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE

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